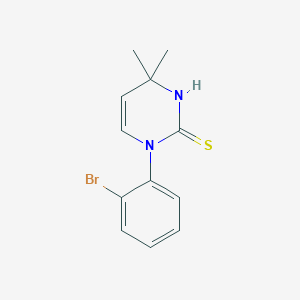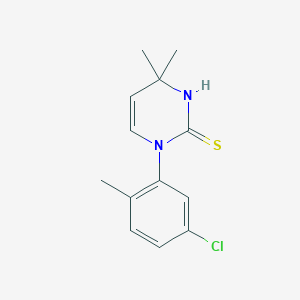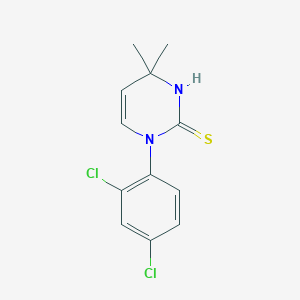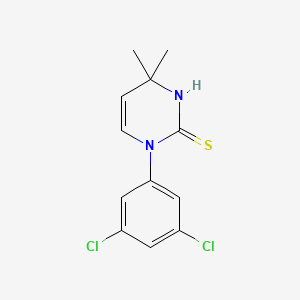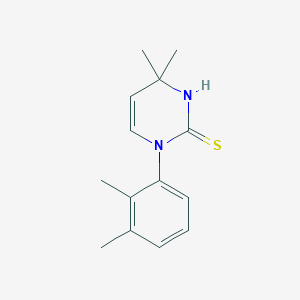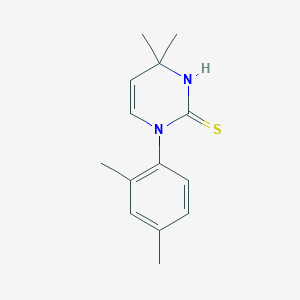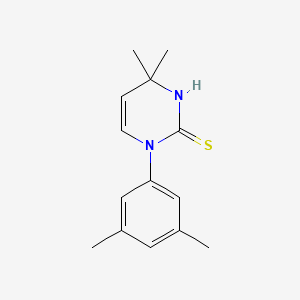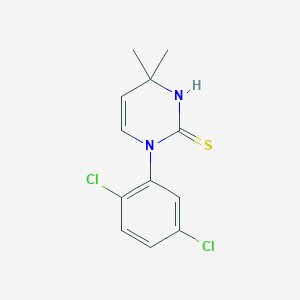
1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
The compound “1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA .
Molecular Structure Analysis
The compound likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2,5-dichlorophenyl group suggests the presence of a phenyl (benzene) ring with chlorine atoms at the 2nd and 5th positions .Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions, often involving the nitrogen atoms in the pyrimidine ring or functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the functional groups .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatization
1,4-Dihydropyrimidines, like the specified compound, are integral in chemical syntheses, especially in organic chemistry. They are utilized as scaffolds for creating a wide array of derivative molecules. For instance, Borgarelli et al. (2022) discussed the synthesis of a 1,4-dihydropyrimidine derivative, emphasizing its role in facilitating downstream derivatization toward new molecule formations (Borgarelli et al., 2022).
Role in Drug Development
1,4-Dihydropyrimidine derivatives have been explored in drug development due to their pharmacological properties. For example, Majeed and Shaharyar (2011) synthesized various 1,6-dihydropyrimidine-2-thiol derivatives, highlighting their potential in medicinal chemistry (Majeed & Shaharyar, 2011).
Structural and Conformational Studies
These compounds are also studied for their structural characteristics. Ravikumar and Sridhar (2005) analyzed the structures of 1,4-dihydropyrimidines with carbamoyl substitutions, demonstrating their structural resemblance to calcium channel blockers (Ravikumar & Sridhar, 2005).
Electromechanical Properties
1,4-Dihydropyrimidines are also significant in studies related to their electromechanical properties. Wrona, Giziewicz, and Shugar (1975) discussed the electrochemical and photochemical reductions of 2-thiopyrimidines, a related compound, highlighting the importance of these reactions in nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).
Antimicrobial and Antitubercular Activities
Some 1,4-dihydropyrimidine derivatives exhibit antimicrobial and antitubercular activities. This is exemplified in the work of Abdelghani et al. (2017), who synthesized new pyrimidines and evaluated their antimicrobial properties (Abdelghani et al., 2017).
Wirkmechanismus
Target of Action
For instance, certain indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
For example, certain indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
For instance, certain indole derivatives have been found to influence a wide range of biochemical pathways .
Pharmacokinetics
It’s worth noting that compounds with similar structures have been reported to exhibit diverse pharmacokinetic properties .
Result of Action
It’s worth noting that compounds with similar structures have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s worth noting that the action of compounds with similar structures can be influenced by various environmental factors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,5-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2S/c1-12(2)5-6-16(11(17)15-12)10-7-8(13)3-4-9(10)14/h3-7H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNJVZQYOINGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B3084265.png)
![4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084278.png)
